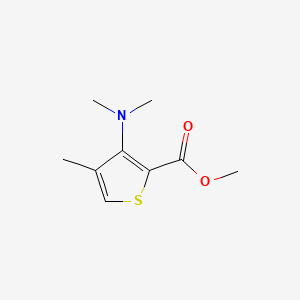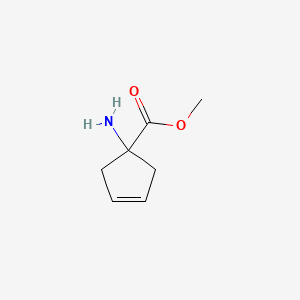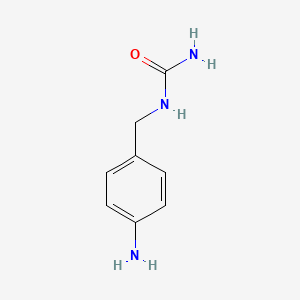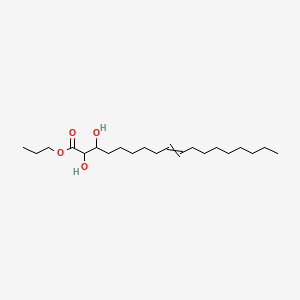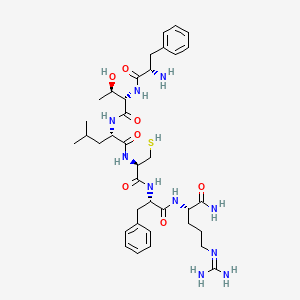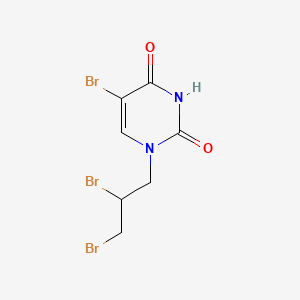![molecular formula C9H14FNO4 B573839 Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- CAS No. 188897-47-4](/img/structure/B573839.png)
Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- is a compound that features a cyclopropane ring substituted with a fluorine atom and a tert-butoxycarbonyl (Boc) protected amino group
Métodos De Preparación
The synthesis of Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- typically involves the reaction of 1-amino-2-fluorocyclopropane-1-carboxylic acid with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or acetonitrile (MeCN) at controlled temperatures . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common reagents for these reactions include bases like sodium hydroxide, acids like TFA, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- has several applications in scientific research:
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- involves its interaction with specific molecular targets. The Boc protecting group stabilizes the amino group, allowing for selective reactions. Upon deprotection, the free amino group can participate in various biochemical pathways, potentially interacting with enzymes and receptors .
Comparación Con Compuestos Similares
Similar compounds include other Boc-protected amino acids and fluorinated cyclopropane derivatives. For example:
1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid: Similar in structure but with a cyclohexane ring instead of a cyclopropane ring.
2-(tert-Butoxycarbonylamino)-1-ethanol: Features a Boc-protected amino group and an ethanol moiety.
The uniqueness of Cyclopropanecarboxylicacid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- lies in its combination of a fluorine atom and a cyclopropane ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
188897-47-4 |
|---|---|
Fórmula molecular |
C9H14FNO4 |
Peso molecular |
219.212 |
Nombre IUPAC |
2-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14FNO4/c1-8(2,3)15-7(14)11-9(6(12)13)4-5(9)10/h5H,4H2,1-3H3,(H,11,14)(H,12,13) |
Clave InChI |
XKFYURQVMXWSEK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1(CC1F)C(=O)O |
Sinónimos |
Cyclopropanecarboxylic acid, 1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-fluoro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


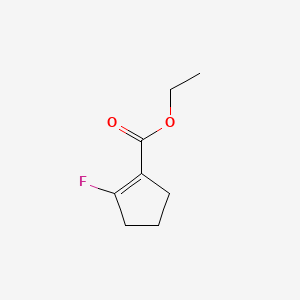
![7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yloxy](/img/new.no-structure.jpg)
![8H-[1,3]dioxino[5,4-f][1,3]benzothiazole](/img/structure/B573763.png)
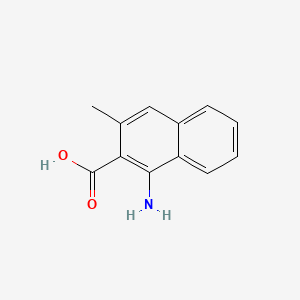
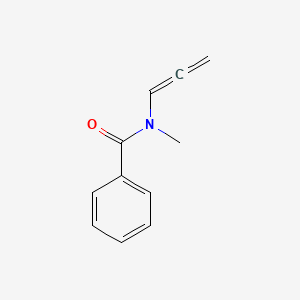
![2h-2,6-Methanofuro[2,3-c]pyridine](/img/structure/B573767.png)
